Hydrogen-Bond Acceptor Capacity: 3-Methoxypyrazine vs. 3-(Dimethylamino)pyrazine Ether
The methoxy oxygen in the 3-methoxypyrazine moiety provides a hydrogen-bond acceptor site with a lone pair oriented for potential interaction with a target residue, whereas the dimethylamino analog (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone) lacks an H-bond acceptor at this position and instead presents a tertiary amine that acts as an H-bond acceptor only when protonated. Computational predictions indicate a difference of approximately 0.8–1.2 units in calculated logP (ALogP) between the methoxy and dimethylamino variants, favoring higher lipophilicity for the methoxy compound [1]. This difference can translate into distinct membrane permeability and target engagement profiles in cell-based assays.
| Evidence Dimension | Predicted lipophilicity (ALogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | ALogP ≈ 2.8–3.2; H-bond acceptors = 7 (methoxy oxygen + quinoxaline nitrogens + amide carbonyl + pyrazine nitrogen) |
| Comparator Or Baseline | Dimethylamino analog: ALogP ≈ 2.0–2.4; H-bond acceptors = 6 (dimethylamino N is not a strong H-bond acceptor in neutral form) |
| Quantified Difference | ΔALogP ≈ 0.8–1.2 units favoring higher lipophilicity for the methoxy compound |
| Conditions | Predicted via ALOGPS 2.1 based on SMILES input; no experimental logP data available |
Why This Matters
A 0.8–1.2 logP unit increase can double or triple membrane permeability, making the methoxy compound more suitable for intracellular target screening libraries where cell penetration is rate-limiting.
- [1] ALOGPS 2.1 prediction tool (VCCLAB). Computed logP values for (3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone and (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone based on SMILES: COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 and CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3. View Source
